Diethyl(methyl)silane

Description

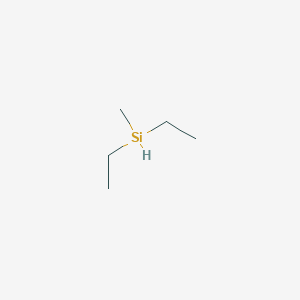

Diethyl(methyl)silane (DEMS, (CH₃)(C₂H₅)₂SiH; CAS 760-32-7) is an organosilicon compound characterized by one methyl group, two ethyl groups, and a reactive silicon-hydrogen (Si–H) bond. Its structure enables versatile applications in materials science and organic synthesis. Key uses include:

- Chemical Vapor Deposition (CVD): DEMS serves as a single-source precursor for epitaxial cubic silicon carbide (3C-SiC) thin films, achieving high-quality deposition at temperatures between 700–1000°C .

- Organic Catalysis: It acts as a hydrosilane in Ir-catalyzed C–H bond addition reactions with aldehydes, enabling silyl-protected alcohol synthesis .

- Supramolecular Chemistry: DEMS forms intermolecular dihydrogen bonds (N–H···H–Si) with 2-pyridone, as demonstrated by DFT and infrared spectroscopy .

Properties

IUPAC Name |

diethyl(methyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14Si/c1-4-6(3)5-2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTZEAQZDHSEAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[SiH](C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-32-7 | |

| Record name | Diethylmethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(methyl)silane can be synthesized through several methods. One common method involves the reaction of diethylchlorosilane with a methylating agent such as methylmagnesium bromide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the silane compound.

Industrial Production Methods

In industrial settings, this compound is produced through the direct reaction of silicon with ethyl chloride and methyl chloride in the presence of a catalyst. This method allows for the large-scale production of the compound, which is essential for its various applications in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

Diethyl(methyl)silane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in various organic reactions.

Substitution: this compound can undergo substitution reactions where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: The compound can be used with catalysts such as palladium or platinum to facilitate reduction reactions.

Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Reduced organic compounds.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Diethyl(methyl)silane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

Biology: The compound is used in the modification of biomolecules for research purposes.

Industry: this compound is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of diethyl(methyl)silane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it a valuable reducing agent in organic synthesis. The silicon atom in the compound can form stable bonds with various organic and inorganic molecules, facilitating a wide range of chemical transformations.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The following table summarizes key structural and reactivity differences between DEMS and analogous silanes:

Biological Activity

Diethyl(methyl)silane (DEMS) is a silane compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of DEMS, focusing on its antimicrobial properties, cytotoxic effects, and other relevant pharmacological applications.

Overview of this compound

This compound is a silane derivative characterized by the presence of ethyl and methyl groups attached to a silicon atom. Its chemical structure can be represented as and is known for its reactivity in various chemical reactions, making it a useful compound in organic synthesis and material science.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of silane compounds, including DEMS. Research indicates that silanes can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antimicrobial effects of various silane complexes, demonstrating that certain derivatives possess potent inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Silane Compounds

| Compound | Microorganism | Activity |

|---|---|---|

| This compound | E. coli | Moderate |

| This compound | S. aureus | High |

| Methylsilane | Pseudomonas aeruginosa | Low |

| Dimethylsilane | Bacillus cereus | Moderate |

Cytotoxic Effects

The cytotoxicity of DEMS has been explored in various cell lines. A study demonstrated that silanes could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death .

Case Study: Cytotoxicity in Cancer Cell Lines

In a controlled experiment, DEMS was tested against prostate cancer cell lines (PC3). The results indicated that DEMS exhibited significant cytotoxic effects, with an IC50 value comparable to standard chemotherapeutic agents such as cisplatin.

- Cell Line : PC3 (prostate cancer)

- IC50 Value : 15 µM (compared to cisplatin at 10 µM)

The biological activity of DEMS can be attributed to its ability to interact with cellular membranes and induce oxidative stress. The presence of the silicon atom in its structure enhances its reactivity, allowing it to form bonds with cellular components. This interaction can disrupt cellular functions and lead to apoptosis.

Q & A

Q. What are the recommended safety protocols for handling diethyl(methyl)silane in laboratory settings?

this compound is classified as a flammable liquid (UN 1993) and requires strict safety measures. Key precautions include:

- Storage : Maintain in a cool, well-ventilated area away from oxidizers and ignition sources, using inert gas purging if necessary .

- Handling : Use explosion-proof equipment, chemical-resistant gloves (e.g., nitrile), and safety goggles. Conduct reactions under a fume hood to mitigate inhalation risks .

- Disposal : Follow local regulations for organosilicon compounds, often requiring incineration or neutralization by qualified personnel .

Q. What synthetic routes are commonly employed to prepare this compound?

this compound is typically synthesized via:

- Grignard Reactions : Reacting chlorodimethylsilane with ethylmagnesium bromide in anhydrous ether, followed by distillation under inert conditions .

- Reductive Methods : Hydrosilylation of alkenes using platinum catalysts, though yields may vary depending on substrate steric effects.

Characterization via GC-MS (to confirm purity) and ¹H/²⁹Si NMR (to verify structural integrity) is critical .

Q. How can researchers validate the purity and stability of this compound during storage?

- Purity Analysis : Use gas chromatography with flame ionization detection (GC-FID) to detect impurities like siloxanes or hydrolysis byproducts.

- Stability Monitoring : Store samples under argon and periodically test reactivity in model reactions (e.g., hydrosilylation) to assess degradation. Exposure to moisture or oxygen accelerates decomposition, forming hazardous dimethylsilanol .

Advanced Research Questions

Q. What mechanistic role does this compound play in Ir-catalyzed C–H bond functionalization?

In Ir-catalyzed systems, this compound acts as a hydrogen donor and silylating agent . For example, in Murai’s seminal work, it facilitates the coupling of aldehydes with N-methylimidazole via a proposed oxidative addition/reductive elimination cycle. The silane transfers a hydride to the metal center, enabling C–H activation, while the silyl group stabilizes intermediates. Additives like DMAD may enhance yields by acting as hydrogen acceptors or ligands . Contradictions in reactivity across studies may arise from solvent polarity or catalyst loading variations, necessitating controlled kinetic studies .

Q. How does this compound enable the deposition of epitaxial 3C-SiC thin films for MEMS applications?

this compound serves as a single-source precursor in high-vacuum MOCVD systems. At 900°C and 1.0×10⁻⁵ Torr, it decomposes to release methyl and ethyl radicals, which react with silicon substrates to form 3C-SiC. Key parameters:

- Temperature : Higher temperatures (>900°C) improve crystallinity but risk Si substrate melting.

- Pressure : Low pressure minimizes gas-phase nucleation, ensuring uniform film growth.

Post-deposition analysis via XRD (for crystallinity) and AFM (for surface roughness) is essential to optimize MEMS performance .

Q. How can researchers reconcile contradictory data on this compound’s reactivity in cross-coupling reactions?

Contradictions often stem from:

- Catalyst-Specific Effects : Pd vs. Ir catalysts may favor different pathways (e.g., β-hydride elimination in Pd systems).

- Solvent Interactions : Polar aprotic solvents (e.g., DMF) may stabilize ionic intermediates, altering reaction outcomes.

Methodological Recommendations :

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing hydrosilylation reaction yields involving this compound?

- Multivariate Regression : To correlate yield with variables like catalyst loading, temperature, and silane equivalents.

- ANOVA : For comparing efficacy across catalyst systems (e.g., Ir vs. Rh).

- Error Analysis : Quantify uncertainties from GC integration or NMR quantification using propagation of error formulas .

Q. How should researchers design experiments to investigate this compound’s ecological impact?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.